
Ethyl 3-(tert-Butoxy)benzoate
Overview
Description
Ethyl 3-(tert-Butoxy)benzoate is a benzoate ester derivative characterized by a tert-butoxy substituent at the meta position of the aromatic ring. This compound is structurally distinguished by the bulky tert-butoxy group, which imparts unique steric and electronic properties. Such derivatives are often utilized in organic synthesis, polymer chemistry, and pharmaceutical research due to their stability and tunable reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(tert-Butoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-tert-butyloxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the transesterification of methyl 3-tert-butyloxybenzoate with ethanol in the presence of a base such as sodium ethoxide. This reaction proceeds under milder conditions compared to direct esterification and can be advantageous in terms of yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-tert-butyloxybenzoate may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the esterification reaction while minimizing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(tert-Butoxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-tert-butyloxybenzoic acid and ethanol.
Reduction: Reduction of the ester using reagents such as lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: 3-tert-butyloxybenzoic acid and ethanol.
Reduction: 3-tert-butyloxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(tert-Butoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drug candidates, particularly those requiring ester functionalities for prodrug strategies.
Materials Science: It is utilized in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-tert-butyloxybenzoate in chemical reactions typically involves nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the final product. The presence of the tert-butyl group can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Substituent Comparison of Ethyl Benzoate Derivatives
- Electronic Effects: Electron-donating groups like tert-butoxy and dimethylamino enhance the electron density of the aromatic ring, but tert-butoxy’s inductive electron-donating effect is weaker compared to the resonance-donating NMe₂ group, as evidenced by differences in UV-Vis absorption and polymerization reactivity .
Reactivity and Functional Performance
Table 2: Toxicity Comparison of Alkyl Benzoates
Compound Name | Acute Toxicity (LD₅₀, oral rat) | Ocular Irritation | Reference |
---|---|---|---|
Ethyl benzoate | 6,500 mg/kg | Mild | |
Methyl benzoate | 1,400 mg/kg | Moderate | |
This compound | Not reported | Likely low |
- This compound is expected to exhibit low acute toxicity similar to ethyl benzoate, as bulky substituents generally reduce bioavailability and metabolic activation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-(tert-Butoxy)benzoate, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling or esterification. For example, palladium-catalyzed α-arylation of zinc enolates with aryl halides under inert atmosphere (N₂) using tert-butoxy precursors achieves moderate yields (~76%) . Key steps include refluxing in 1,2-dimethoxyethane/water with sodium carbonate and tetrakis(triphenylphosphine)palladium(0). Purification via silica gel chromatography (hexane/ethyl acetate gradients) is critical .
Q. How can researchers characterize the purity and structural integrity of Ethyl 3-(tert-Butoxy)benzoate?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺) and NMR spectroscopy (¹H/¹³C) to verify substituent positions. For instance, tert-butyl protons typically resonate as singlets at δ 1.45–1.59 ppm in CDCl₃, while aromatic protons appear as multiplets between δ 7.37–7.89 ppm . Purity can be assessed via HPLC with UV detection at 254 nm, referencing retention times against standards .
Q. What are the stability considerations for storing Ethyl 3-(tert-Butoxy)benzoate?
- Methodological Answer : The compound is stable under inert conditions (0–6°C) but may degrade upon prolonged exposure to moisture or oxidizing agents. Store in amber vials with desiccants and avoid incompatible materials like strong acids/bases. Decomposition products (e.g., tert-butoxy radicals) may form under thermal stress, detectable via GC-MS .
Advanced Research Questions
Q. How does the tert-butoxy group influence the compound’s reactivity in catalytic systems?
- Methodological Answer : The bulky tert-butoxy group enhances steric hindrance, slowing undesired side reactions (e.g., β-hydride elimination in palladium catalysis). However, it can generate transient tert-butoxy radicals under oxidative conditions, which participate in dehydrogenative carboxylation pathways. Radical trapping experiments (e.g., using diphenylmethanol) confirm this intermediate’s role .
Q. What analytical challenges arise in quantifying Ethyl 3-(tert-Butoxy)benzoate in complex matrices (e.g., reaction mixtures)?
- Methodological Answer : Co-elution with structurally similar esters (e.g., ethyl 3-chloro-5-fluorobenzoate) complicates chromatographic separation. Use orthogonal methods: reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with tandem MS for selectivity. Calibrate against internal standards like deuterated analogs .
Q. How do substituents on the benzoate ring affect the compound’s electronic properties and reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., trifluoroacetyl in ethyl 3-(trifluoroacetyl)benzoate) increase electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution. Computational studies (DFT) using Gaussian09 with B3LYP/6-31G* basis sets quantify substituent effects on charge distribution and frontier molecular orbitals .
Q. What strategies resolve contradictions in mechanistic studies involving tert-butoxy radical intermediates?
- Methodological Answer : Conflicting data on radical vs. ionic pathways can be resolved via isotopic labeling (e.g., ¹⁸O in tert-butoxy groups) and kinetic isotope effect (KIE) analysis. Control experiments with radical scavengers (e.g., TEMPO) and spin-trapping agents (DMPO) validate radical involvement .
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxy]benzoate |
InChI |
InChI=1S/C13H18O3/c1-5-15-12(14)10-7-6-8-11(9-10)16-13(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
ZHMDHTVEPSNMLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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